molecular formula C20H26N2O3 B3076821 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid CAS No. 1041186-79-1

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid

Cat. No.: B3076821
CAS No.: 1041186-79-1
M. Wt: 342.4 g/mol
InChI Key: YHELAIIDVSNOPG-UHFFFAOYSA-N
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Description

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethyl group, isopropoxy and isopropyl groups attached to a phenyl ring, and an amino group attached to the nicotinic acid moiety

Scientific Research Applications

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is the Retinoid-X-Receptor (RXR) . RXR is a type of nuclear receptor that regulates the transcription of various genes. It plays a crucial role in cellular differentiation, homeostasis, and apoptosis .

Mode of Action

This compound acts as an agonist for the RXR . It binds to the receptor and induces a conformational change, which allows the receptor to interact with specific DNA sequences known as retinoid response elements. This interaction leads to the transcription of genes that are under the control of these elements .

Biochemical Pathways

Upon activation by the compound, RXR forms heterodimers with other nuclear receptors such as the retinoic acid receptor (RAR), vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). These heterodimers bind to their respective response elements on DNA, leading to the transcription of a variety of genes involved in processes such as lipid metabolism, inflammation, and cell differentiation .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity and molecular weight .

Result of Action

The activation of RXR by this compound can lead to a variety of cellular effects. For instance, in the context of cancer, selective RXR activation can result in chemotherapeutic effects in many human cancers . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.

    Alkylation: Introduction of the ethyl group through alkylation reactions.

    Etherification: Formation of the isopropoxy group via etherification reactions.

    Coupling Reactions: Coupling of the intermediate compounds to form the final nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Ethyl(3-isopropoxyphenyl)amino)nicotinic acid
  • 6-(Ethyl(4-isopropylphenyl)amino)nicotinic acid
  • 6-(Ethyl(3-isopropoxy-4-methylphenyl)amino)nicotinic acid

Uniqueness

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both isopropoxy and isopropyl groups on the phenyl ring, along with the ethyl group and amino group on the nicotinic acid moiety, distinguishes it from other similar compounds.

Properties

IUPAC Name

6-(N-ethyl-4-propan-2-yl-3-propan-2-yloxyanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-22(19-10-7-15(12-21-19)20(23)24)16-8-9-17(13(2)3)18(11-16)25-14(4)5/h7-14H,6H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHELAIIDVSNOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C(C)C)OC(C)C)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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